molecular formula C19H28N2O4 B3293429 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(p-tolyl)acetic acid CAS No. 885276-43-7

2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(p-tolyl)acetic acid

Cat. No. B3293429
M. Wt: 348.4 g/mol
InChI Key: BUIHRNFDFXMPCV-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound, including bond lengths, bond angles, and torsional angles.



Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

  • Asymmetric Synthesis : This compound is used in the asymmetric synthesis of piperidine derivatives. For instance, research has focused on synthesizing enantiomerically pure derivatives starting from L-aspartic acid or N-Cbz-β-alanine, demonstrating its utility in stereocontrolled organic synthesis (Xue et al., 2002).

  • Preparation of Piperazine Derivatives : It is used in the preparation of diastereomerically pure piperazine derivatives. These derivatives are of interest for their potential biological activities and structural diversity (Nikulnikov et al., 2010).

  • Synthesis of Amino Acid Derivatives : The compound plays a role in synthesizing various amino acid derivatives, such as hydroxylysine, which is unique to collagen and collagen-like proteins. This highlights its importance in peptide and protein chemistry (Marin et al., 2002).

  • Development of Novel Building Blocks for Peptide Isosteres : Researchers have synthesized novel aldehyde building blocks protected as acid labile N-Boc N,O-acetals. These compounds are crucial for the development of novel peptide isosteres, which are significant in drug discovery (Groth & Meldal, 2001).

  • Use in Bioorganic and Medicinal Chemistry : The compound has been used in the synthesis of various pharmacologically relevant structures, demonstrating its versatility in the field of medicinal chemistry (Vaid et al., 2013).

  • Quantitative Determination in Peptide Synthesis : It has been utilized in methods for the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives, showing its importance in analytical chemistry (Ehrlich-Rogozinski, 1974).

Safety And Hazards

This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas of interest for further study.


Please consult with a professional chemist or a reliable database for specific information about this compound. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

2-(4-methylphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-13-7-9-14(10-8-13)16(17(22)23)21-11-5-6-15(12-21)20-18(24)25-19(2,3)4/h7-10,15-16H,5-6,11-12H2,1-4H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIHRNFDFXMPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N2CCCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(p-tolyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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